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Compound of Interest

Benzyl N-Boc-4-
Compound Name: o
piperidinecarboxylate

Cat. No.: B182013

Introduction: This guide provides a comprehensive overview of the spectroscopic data for
Benzyl N-Boc-4-piperidinecarboxylate, a key intermediate in the synthesis of various
pharmaceutical compounds and complex organic molecules. For clarity, this document pertains
to the structure scientifically named tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate
(CAS No: 135470-43-8). The following sections detail its characteristic Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below are compiled from typical values observed for the
constituent functional groups in analogous structures. This provides a representative profile for
tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of the molecule.

Table 1: *H NMR Data (Typical, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35 Multiplet 5H Aromatic (CeHs)
~5.12 Singlet 2H Benzyl (-CH2-Ph)
) Piperidine (-CH2-N-
~4.15 Broad Multiplet 2H )
Boc, equatorial)
) Piperidine (-CHz2-N-
~2.85 Broad Multiplet 2H )
Boc, axial)
~2.50 Multiplet 1H Piperidine (-CH-C=0)
] Piperidine (-CH2-,
~1.90 Multiplet 2H )
adjacent to CH)
] Piperidine (-CHz-,
~1.70 Multiplet 2H )
adjacent to CH)
| ~1.46 | Singlet | 9H | Boc (-C(CH3s)3) |
Table 2: 13C NMR Data (Typical, CDClI3)
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Chemical Shift (8) ppm Assignment

~175.0 Ester Carbonyl (C=0)

~154.7 Carbamate Carbonyl (Boc C=0)
~136.2 Aromatic (Quaternary C)

~128.5 Aromatic (CH)

~128.2 Aromatic (CH)

~128.0 Aromatic (CH)

~79.5 Boc Quaternary Carbon (-C(CHs)3)
~66.5 Benzyl Carbon (-CH2-Ph)

~43.5 Piperidine (-CH2-N-Boc)

~41.0 Piperidine (-CH-C=0)

~28.5 Piperidine (-CHz-)

| ~28.4 | Boc Methyl Carbons (-C(CHs)3) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule
based on the absorption of infrared radiation.

Table 3: IR Absorption Data (Typical, Thin Film)
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Wavenumber (cm~?) Intensity Assignment

~2975 Medium C-H Stretch (Aliphatic)
~1735 Strong C=0 Stretch (Ester)

~1695 Strong C=0 Stretch (Boc Carbamate)
~1455 Medium C-H Bend (CH2)

~1365 Medium C-H Bend (t-Butyl)

~1245 Strong C-O Stretch (Ester/Carbamate)
~1160 Strong C-O Stretch (Ester/Carbamate)

Aromatic C-H Bend (Out of

Plane)

~750 Medium

| ~695 | Medium | Aromatic C-H Bend (Out of Plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming its molecular weight and structural components.

Table 4: Mass Spectrometry Data (Typical, ESI+)

mlz lon Type Assignment

Sodium Adduct of Parent

342.16 [M+Na]*
Molecule
320.18 [M+H]* Protonated Parent Molecule
Loss of isobutylene from Boc
264.12 [M-CaHs+H]*
group
220.13 [M-Boc+H]* Loss of Boc group
Tropylium ion (from Benzyl
91.05 [C7H7]* Py ( Y

group)
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| 57.07 | [CaHo]* | tert-Butyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated chloroform (CDCIs).[1]

Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly
into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer.
For *H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation
delay, and 16-32 scans. For 3C NMR, a 45-degree pulse angle and a 2-second relaxation
delay over 1024 or more scans are common.

Data Processing: Process the raw data using appropriate software. The *H NMR spectrum is
referenced to the residual CHCIs signal at 7.26 ppm. The 13C NMR spectrum is referenced to
the CDClIs solvent signal at 77.16 ppm.

FT-IR Spectroscopy Protocol

Background Spectrum: Record a background spectrum of the clean Attenuated Total
Reflectance (ATR) crystal or KBr plates to subtract atmospheric and instrumental
absorptions.[3]

Sample Preparation (ATR): If the sample is an oil or solid, place a small amount directly onto
the ATR crystal and apply pressure to ensure good contact.[3]

Sample Preparation (Thin Film): For an oil, place a small drop between two potassium
bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to form a thin
film. For a solid, dissolve a few milligrams in a volatile solvent (e.g., dichloromethane), apply
the solution to a KBr plate, and allow the solvent to evaporate.[4]
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» Data Acquisition: Place the sample in the spectrometer and collect the spectrum, typically
scanning from 4000 cm~1 to 400 cm~* with a resolution of 4 cm~1.[5]

Electrospray lonization Mass Spectrometry (ESI-MS)
Protocol

o Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in
a solvent like methanol or acetonitrile.[6] Dilute this stock solution with the same solvent
(often containing 0.1% formic acid to promote ionization) to a final concentration of 1-10
Hg/mL.[6][7]

e Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in
positive ion mode.[8]

o Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
[8] Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion
[M+H]*, sodium adduct [M+Na]*, and characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an
organic compound like Benzyl N-Boc-4-piperidinecarboxylate.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart of the experimental workflow for spectroscopic analysis.

Molecular Structure and MS Fragmentation

This diagram shows the chemical structure and highlights the primary fragmentation pathways
observed in Electrospray lonization Mass Spectrometry.
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Key ESI-MS Fragmentation Pathways
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Caption: Major fragmentation pathways for Benzyl N-Boc-4-piperidinecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl N-Boc-4-
piperidinecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182013#benzyl-n-boc-4-piperidinecarboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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